Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative characterized by a central thiophene ring substituted with a phenyl group at position 4 and an acrylamido-cyano-pyridinyl moiety at position 2.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-2-28-22(27)19-18(16-8-4-3-5-9-16)14-29-21(19)25-20(26)17(12-23)11-15-7-6-10-24-13-15/h3-11,13-14H,2H2,1H3,(H,25,26)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODOZRDWHWBAHD-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C\C3=CN=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate, with the CAS number 380466-19-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and related research findings.
- Molecular Formula : C22H17N3O3S
- Molecular Weight : 403.5 g/mol
- Structure : The compound features a thiophene ring, a pyridine moiety, and a cyano group, contributing to its biological activity.
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly its antitumor effects. The following sections detail specific findings related to its biological mechanisms and effects.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines.
Case Studies and Experimental Findings
-
MCF-7 Breast Cancer Cells :
- IC50 Value : The compound showed an IC50 value of approximately 23.2 μM after 48 hours of incubation.
- Mechanism : Induces apoptosis and necrosis in MCF-7 cells. Flow cytometry analysis indicated an increase in G2/M-phase cell-cycle arrest (25.56% compared to 17.23% for control) and S-phase arrest (23.38% compared to 16.76% for control), suggesting interference with cell cycle progression due to apoptosis induction .
- Cell Cycle Analysis :
- Autophagy Assessment :
The proposed mechanism of action involves:
- Target Interaction : The cyano group and pyridine moiety may interact with specific enzymes or receptors, leading to their inhibition.
- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, promoting programmed cell death (apoptosis).
Comparative Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Cell Line |
|---|---|---|---|
| This compound | 23.2 | Apoptosis induction | MCF-7 |
| Compound A | 49.9 | Apoptosis induction | MCF-7 |
| Compound B | 52.9 | Moderate activity | MCF-7 |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene Derivatives
*Calculated based on analogous structures; †Range depends on phenyl substituents.
Key Observations:
Thiophene Core Modifications: The 4-phenyl substitution in the target compound contrasts with 4,5-dimethyl groups in ’s analog, which increases steric bulk and may reduce membrane permeability compared to the phenyl group’s planar aromaticity .
Acrylamido Substituents: The pyridin-3-yl group in the target compound provides a nitrogen heterocycle, improving solubility and enabling hydrogen-bonding interactions with biological targets, unlike the substituted phenyl groups in ’s derivatives, which prioritize lipophilicity .
Stereochemical and Electronic Effects: The (Z)-configuration of the cyanoacrylamido group in the target compound ensures spatial alignment of the cyano and carbonyl groups, optimizing electronic conjugation and reactivity. This feature is conserved across analogs but may interact differently with targets based on substituent polarity .
Physicochemical and Computational Metrics
- Topological Polar Surface Area (TPSA): The target compound’s TPSA is estimated at ~107 Ų (similar to ’s analog), indicating moderate permeability.
- Lipophilicity (LogP): The 4-phenyl group and pyridinyl substituent likely result in a LogP of ~2.5–3.0, balancing membrane permeability and aqueous solubility better than 4,5-dimethylthiophenes (LogP ~3.5–4.0) .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate?
The synthesis typically involves a Knoevenagel condensation between a cyanoacetylated thiophene precursor and a substituted aldehyde. For example:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4-phenylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group.
- Step 2 : Condensation with pyridine-3-carboxaldehyde under reflux in toluene with catalytic piperidine and acetic acid, forming the (Z)-configured α,β-unsaturated carbonyl moiety .
- Purification : Recrystallization from ethanol or methanol yields the final product with 72–94% purity .
Table 1 : Representative Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine (0.35 ml) + Acetic acid (1.3 ml) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 5–6 hours |
| Yield | 72–94% |
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- IR Spectroscopy : Confirms the presence of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O ester at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, pyridinyl protons at δ 8.1–8.9 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolves Z/E configuration and crystal packing using programs like SHELXL .
Q. What in vitro assays are used to evaluate its biological activity?
- Antioxidant Activity :
- DPPH/ABTS Radical Scavenging : Measures free radical neutralization at 517 nm (DPPH) or 734 nm (ABTS) .
- IC₅₀ Values : Reported for comparison with ascorbic acid as a positive control .
- Anti-inflammatory Activity :
- Carrageenan-Induced Paw Edema : In vivo model in rats; compound efficacy is assessed via edema reduction over 4–6 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful pH control to avoid side reactions.
- Catalyst Tuning : Substituting piperidine with DBU (1,8-diazabicycloundec-7-ene) can improve Z-selectivity .
- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours while maintaining yields >85% .
Table 2 : Optimization Strategies
| Parameter | Impact on Yield/Stereoselectivity |
|---|---|
| Solvent Polarity | Higher polarity → Faster kinetics |
| Catalyst Basicity | Stronger bases → Improved Z-configuration |
| Temperature Control | Avoids decomposition of labile cyano groups |
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Multi-Technique Validation : Cross-validate NMR/IR data with computational methods (e.g., DFT calculations for vibrational frequencies).
- Twinned Crystals : Use SHELXD/SHELXE for resolving twinning in X-ray data, ensuring accurate structural assignments .
- Dynamic Effects : Consider variable-temperature NMR to account for conformational flexibility in solution .
Q. What mechanistic studies are recommended to elucidate its bioactivity?
- Molecular Docking : Predict interactions with inflammatory targets (e.g., COX-2) using PyMOL or AutoDock .
- Enzyme Inhibition Assays : Quantify IC₅₀ against specific enzymes (e.g., phospholipase A₂) to confirm anti-inflammatory pathways .
- ROS Scavenging Kinetics : Use stopped-flow spectroscopy to measure real-time reactive oxygen species (ROS) quenching .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
